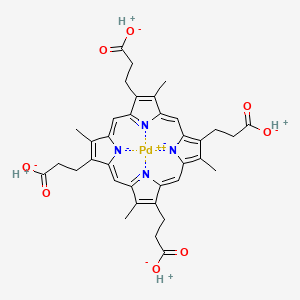

Pd (II) Coproporphyrin I

Description

Crystallographic Analysis and Coordination Geometry

Palladium(II) coproporphyrin I adopts a square-planar coordination geometry, characteristic of d⁸ transition metal complexes. The palladium ion resides at the center of the porphyrin macrocycle, coordinated by four pyrrolic nitrogen atoms. X-ray diffraction studies of analogous palladium(II) porphyrins reveal bond lengths between palladium and nitrogen atoms ranging from 1.95–2.00 Å, consistent with strong σ-donor interactions.

In the crystal lattice, the coproporphyrin ligand exhibits slight non-planar distortion due to steric interactions between the propionate side chains and the metal center. This distortion is quantified by out-of-plane displacements (0.2–0.5 Å) of the pyrrole rings, as observed in related metalloporphyrin structures. The propionate groups at positions 2, 4, 6, and 7 participate in hydrogen-bonding networks with solvent molecules or counterions, stabilizing the crystalline phase.

Table 1: Key Crystallographic Parameters of Palladium(II) Coproporphyrin Analogues

| Parameter | Value (Å/°) | Source |

|---|---|---|

| Pd–N Bond Length | 1.97 ± 0.02 | |

| N–Pd–N Bond Angle | 90.1 ± 0.5 | |

| Porpyrin Ring Distortion | 0.3 ± 0.1 |

The coordination sphere remains resistant to axial ligand binding under ambient conditions, a property attributed to the strong field stabilization energy of the square-planar configuration. This geometric rigidity contrasts with ferrous porphyrins, which exhibit octahedral coordination flexibility.

Molecular Orbital Configuration and Electronic Properties

The electronic structure of palladium(II) coproporphyrin I arises from interactions between the palladium d-orbitals and the π-system of the porphyrin. Density functional theory (DFT) calculations on similar complexes reveal a highest occupied molecular orbital (HOMO) localized on the palladium dₓ²−ᵧ² orbital and a lowest unoccupied molecular orbital (LUMO) predominantly porphyrin π* in character.

UV-vis spectroscopy exhibits a Soret band at 390–410 nm and Q-bands between 500–600 nm, redshifted by 15–20 nm compared to free-base coproporphyrin due to metal-to-ligand charge transfer (MLCT) transitions. Resonance Raman studies of palladium porphyrins show enhanced vibrational modes at 350–450 cm⁻¹, corresponding to pyrrole ring deformations modulated by the metal center.

Electrochemical measurements reveal a quasi-reversible Pd²⁺/Pd⁺ redox couple at +0.25 V (vs. SCE), with a 150 mV anodic shift relative to platinum(II) analogues, reflecting palladium’s lower electronegativity. The phosphorescent emission at 650–670 nm (τ = 50–100 μs) originates from triplet-state relaxation, a property exploited in oxygen-sensing applications.

Comparative Analysis with Metalloporphyrin Analogues

Platinum(II) Coproporphyrin I : Exhibits a 0.05 Å shorter metal-nitrogen bond length compared to palladium, correlating with platinum’s smaller ionic radius (Pt²⁺: 0.80 Å vs. Pd²⁺: 0.86 Å). The extended spin-orbit coupling in platinum increases phosphorescence lifetime to 200–300 μs.

Iron(III) Coproporphyrin : Adopts a five-coordinate square-pyramidal geometry with an axial ligand. The Fe–N bond length (2.05 Å) exceeds palladium’s due to iron’s larger ionic radius and higher spin state.

Zinc(II) Coproporphyrin : Tetrahedral distortion reduces symmetry, blue-shifting the Soret band by 20 nm relative to palladium analogues. Zinc’s d¹⁰ configuration eliminates low-lying d-d transitions, resulting in fluorescence rather than phosphorescence.

Table 2: Comparative Properties of Metalloporphyrins

| Property | Pd(II) | Pt(II) | Fe(III) |

|---|---|---|---|

| Bond Length (M–N, Å) | 1.97 | 1.92 | 2.05 |

| Soret Band (nm) | 405 | 410 | 398 |

| Redox Potential (V) | +0.25 | +0.40 | -0.15 |

Isotopic Labeling Studies for Structural Elucidation

Deuterium labeling of the propionate groups enables precise tracking of hydrogen-bonding interactions via isotope-edited vibrational spectroscopy. Studies on ¹³C-enriched palladium porphyrins reveal torsional rigidity in the macrocycle, with rotational barriers >25 kJ/mol about the Cα–Cβ bonds.

Nitrogen-15 NMR of ¹⁵N-labeled palladium coproporphyrin I demonstrates paramagnetic shifting of the pyrrolic nitrogen signals (+15 ppm vs. free base), confirming strong metal-ligand covalency. Pulsed EPR spectroscopy with ¹⁷O-labeled axial water molecules (when present) quantifies hyperfine coupling constants (A = 120 MHz), elucidating transient coordination dynamics.

Synchrotron-based X-ray absorption near-edge structure (XANES) at the Pd K-edge (24.35 keV) reveals a white-line intensity 20% higher than in platinum analogues, indicative of palladium’s lower d-electron density. Extended X-ray absorption fine structure (EXAFS) fitting yields a Pd–N coordination number of 4.1 ± 0.3, confirming the absence of axial ligands in the native structure.

Properties

Molecular Formula |

C36H36N4O8Pd |

|---|---|

Molecular Weight |

759.1 g/mol |

IUPAC Name |

hydron;palladium(2+);3-[7,12,17-tris(2-carboxylatoethyl)-3,8,13,18-tetramethylporphyrin-21,23-diid-2-yl]propanoate |

InChI |

InChI=1S/C36H38N4O8.Pd/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29;/h13-16H,5-12H2,1-4H3,(H6,37,38,39,40,41,42,43,44,45,46,47,48);/q;+2/p-2 |

InChI Key |

JBIWMMIAAZYPEY-UHFFFAOYSA-L |

Canonical SMILES |

[H+].[H+].[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CCC(=O)[O-])C)CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])CCC(=O)[O-].[Pd+2] |

Origin of Product |

United States |

Preparation Methods

Selective Acid Hydrolysis and Metallation

- The coproporphyrin I tetraalkyl ester undergoes selective acid hydrolysis to chemically differentiate one of the four alkoxycarbonyl groups, yielding a mono hydroxycarbonyl coproporphyrin intermediate.

- This intermediate is purified chromatographically to high purity.

- Palladium(II) insertion is then performed, often using palladium salts such as palladium acetate or palladium chloride under controlled conditions to form Pd(II) Coproporphyrin I.

- This method provides a monofunctional metalloporphyrin derivative that can be further modified chemically for labeling purposes.

Functionalization via NHS Ester Formation for Bioconjugation

To enable conjugation to biomolecules, Pd(II) Coproporphyrin I is often converted into reactive esters such as N-hydroxysuccinimide (NHS) esters.

Preparation of PdCP-2-NHS Ester

- Pd-coproporphyrin is dissolved in dimethylformamide (DMF).

- Activating agents such as 1-hydroxybenzotriazol and 1,3-dicyclohexylcarbodiimide are added to facilitate ester formation.

- N-hydroxysuccinimide is then introduced, and the mixture is agitated in the dark at room temperature for approximately 20 hours.

- The resulting PdCP-2-NHS ester is purified by centrifugation and stored at −20°C in the dark to maintain stability.

This NHS ester is highly reactive toward primary amines, allowing efficient labeling of proteins such as streptavidin and antibodies.

Advanced Synthetic Strategies and Cross-Coupling Reactions

Recent research in porphyrin chemistry includes palladium-catalyzed cross-coupling reactions to functionalize porphyrins at meso or β-positions, which can be adapted for Pd(II) Coproporphyrin I derivatives.

- Suzuki–Miyaura cross-coupling reactions enable the introduction of various aryl groups onto porphyrin rings.

- Catalytic systems involving Pd(PPh3)4 and bases like Na2CO3 in DMF provide good yields.

- These methods allow regioselective functionalization, improving the scope of Pd(II) Coproporphyrin I derivatives for specialized applications.

Summary Table of Preparation Methods

Detailed Research Findings

- The method of selective acid hydrolysis followed by chromatographic purification yields pure mono hydroxycarbonyl coproporphyrin, which is crucial for subsequent functionalization steps.

- The PdCP-2-NHS ester preparation yields a stable, highly reactive intermediate that achieves labeling yields >90% with proteins, maintaining their activity.

- Photophysical characterization of Pd(II) Coproporphyrin conjugates demonstrates phosphorescence lifetimes suitable for oxygen sensing and time-resolved luminescence microscopy, confirming the functional integrity of the prepared complexes.

- Cross-coupling methodologies expand the chemical diversity of Pd(II) porphyrins, enabling tailored derivatives for advanced applications.

Chemical Reactions Analysis

Palladium (II) Coproporphyrin I undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state species.

Reduction: It can be reduced back to the free base porphyrin or to lower oxidation state palladium species.

Substitution: Ligand exchange reactions where the palladium ion can coordinate with different ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.

Scientific Research Applications

Palladium (II) Coproporphyrin I has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis, particularly in carbon-carbon coupling reactions.

Biology: Employed in the study of metalloproteins and enzyme mimetics.

Medicine: Investigated for use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.

Industry: Utilized in the development of sensors for detecting gases and other analytes

Mechanism of Action

The mechanism by which Palladium (II) Coproporphyrin I exerts its effects is largely dependent on its ability to coordinate with various substrates and catalyze reactions. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and kill cancer cells. The molecular targets and pathways involved include cellular membranes, proteins, and DNA .

Comparison with Similar Compounds

Table 1: Structural Comparison of Coproporphyrin Isomers and Metal Complexes

- Coproporphyrin Isomers : Isomers I and III dominate in humans. Isomer I is an excretory byproduct, while III is a heme precursor . Isomers II and IV are rare (<3% total coproporphyrins) .

- Metalation : Zn(II) and Co(III) complexes exhibit distinct coordination behaviors. Co(III)-coproporphyrin I binds imidazole ligands 100–1,000× more stably than Zn(II)-coproporphyrin I due to hydrogen bonding with carboxyl groups .

Pharmacokinetic and Metabolic Differences

Table 3: Excretion Patterns and Metabolic Fate

- Kinetics: Coproporphyrins I and III share similar hepatic uptake and fecal excretion but differ in response to δ-aminolevulinic acid (ALA). ALA administration increases urinary coproporphyrin III excretion 3-fold compared to isomer I .

- Tissue Distribution : Pd(II) Coproporphyrin I conjugates accumulate in target tissues (e.g., liver, tumors) due to antibody-mediated targeting .

Diagnostic and Clinical Relevance

- Porphyrias : In variegate porphyria, fecal coproporphyrin III/I ratios invert (<1), with elevated isomers II and IV .

- Developmental Defects: Premature infants excrete 59.4±17.3 μg/kg/day of coproporphyrin I (vs. 24.6±5.6 μg/kg/day in adults), suggesting immature uroporphyrinogen III cosynthetase activity .

- Toxicity Screening : Urinary coproporphyrin I levels correlate with lead and arsenic exposure, while isomer III increases in hepatic dysfunction .

Biological Activity

Pd(II) Coproporphyrin I is a metalloporphyrin compound that has garnered attention for its potential biological activities, particularly in the fields of drug development and cellular imaging. This article explores the biological activity of Pd(II) Coproporphyrin I, focusing on its mechanisms of action, applications in drug interactions, and its role as a biomarker.

Pd(II) Coproporphyrin I is a derivative of coproporphyrin, which is a naturally occurring porphyrin. The palladium ion (Pd(II)) enhances the compound's photophysical properties, making it suitable for various biological applications. Its structure allows it to interact with biological molecules, influencing cellular processes.

The biological activity of Pd(II) Coproporphyrin I can be attributed to several mechanisms:

- Cell Penetration : Studies have shown that conjugates of coproporphyrins with peptides can utilize endocytotic mechanisms for cell entry, allowing for effective delivery into cells . This property is crucial for its application in drug delivery systems.

- Oxygen Sensing : Pd(II) Coproporphyrin I has been used as an optical oxygen sensor due to its phosphorescent properties. It can detect low levels of intracellular oxygen, which is vital for monitoring cellular respiration and metabolic activity .

- Drug Interaction : As an endogenous biomarker, coproporphyrin I has been identified as a significant indicator of organic anion-transporting polypeptide (OATP) function. It plays a role in predicting drug-drug interactions (DDIs), particularly with drugs that are substrates for OATP transporters . Increased levels of coproporphyrin I in plasma indicate impaired hepatic function and potential DDI risks.

Biological Applications

The applications of Pd(II) Coproporphyrin I are diverse, ranging from drug development to clinical diagnostics:

- Biomarker for Hepatic Function : Research indicates that coproporphyrins (I and III) serve as biomarkers reflecting hepatic OATP function. Elevated levels can signify liver dysfunction or the presence of DDIs during pharmacotherapy .

- Cellular Imaging : The compound's photophysical properties enable its use in fluorescence-based imaging techniques. It allows researchers to visualize cellular processes and monitor changes in oxygen levels within live cells .

- Therapeutic Potential : Due to its ability to penetrate cells and modulate biological activities, Pd(II) Coproporphyrin I has potential therapeutic applications in treating conditions related to oxidative stress and metabolic disorders.

Case Studies

Several studies have highlighted the significance of Pd(II) Coproporphyrin I in clinical settings:

- Study on Drug Interactions : A study evaluated the impact of OATP inhibitors on the pharmacokinetics of rosuvastatin when co-administered with coproporphyrins. Results showed significant increases in plasma concentrations, emphasizing the role of coproporphyrins as biomarkers for assessing DDI risks .

- Natural History Study : In a cohort study involving patients with acute hepatic porphyria, elevated coproporphyrin levels were associated with recurrent attacks and poor quality of life. This underscores the relevance of monitoring coproporphyrin levels in managing porphyria .

Data Tables

The following tables summarize key findings related to the biological activity and applications of Pd(II) Coproporphyrin I.

| Study | Findings | Implications |

|---|---|---|

| Drug Interaction Study | Increased AUC for CP-I with OATP inhibitors | Indicates CP-I's role as a biomarker for DDIs |

| Cellular Imaging Study | Effective oxygen sensing in live cells | Potential for real-time monitoring of cellular respiration |

| Porphyria Patient Study | Elevated CP-I levels correlate with disease activity | Highlights need for monitoring in clinical management |

Q & A

Basic: What analytical methods are recommended for separating and quantifying Pd(II) Coproporphyrin I from other porphyrin isomers?

Answer: High-performance liquid chromatography (HPLC) with ion-pair or reversed-phase systems is the gold standard for separating coproporphyrin isomers. For Pd(II) Coproporphyrin I, reversed-phase HPLC using C18 columns with isocratic elution (e.g., methanol/acetone mobile phases) achieves baseline separation of isomers I–IV . Spectrophotometric or fluorometric post-column detection (Soret band at ~396 nm) enhances sensitivity. For quantification, calibration with purified Pd(II) Coproporphyrin I standards is critical, as spectral properties vary slightly between free porphyrins and metal complexes .

Advanced: How can Pd(II) Coproporphyrin I be utilized as a phosphorescent probe in time-resolved biochemical assays?

Answer: Pd(II) Coproporphyrin I’s long-lived phosphorescence (microsecond-to-millisecond range) enables time-resolved detection, minimizing autofluorescence interference. Functionalization with isothiocyanate groups allows covalent conjugation to antibodies or proteins under mild aqueous conditions (pH 8.5–9.5, 4°C). Post-labeling, validate protein activity via ELISA or fluorescence polarization assays. For oxygen sensing, conjugate Pd(II) Coproporphyrin I to cell-penetrating peptides (e.g., oligoarginine), and calibrate phosphorescence lifetime against O₂ concentrations .

Advanced: What evidence supports Pd(II) Coproporphyrin I as an endogenous biomarker for OATP1B-mediated drug-drug interactions (DDIs)?

Answer: Plasma and urinary Pd(II) Coproporphyrin I levels correlate with OATP1B activity. Rifampicin (OATP1B inhibitor) increases plasma Pd(II) Coproporphyrin I by 3–5 fold, mirroring rosuvastatin pharmacokinetics. Use population pharmacokinetic modeling to estimate biliary clearance (dominant route, >85%) and rifampicin’s in vivo OATP Ki (0.13 μM). Power analysis suggests ≥12 subjects are needed to detect moderate DDIs (≥2-fold AUC change) .

Basic: How does δ-aminolevulinic acid (ALA) supplementation influence coproporphyrin biosynthesis in experimental models?

Answer: In bacterial models (e.g., Haemophilus parainfluenzae), ALA (1–5 mM) increases total porphyrin production 12–19-fold, favoring coproporphyrin III over I (pH-dependent ratio shifts from 11:1 to 17:1). Monitor intracellular vs. extracellular porphyrins via cell lysis and HPLC. Note that acidic pH (<6.9) reduces enzymatic activity, skewing isomer ratios .

Advanced: How can researchers resolve contradictions in coproporphyrin I/III ratios across disease states?

Answer: Isomer ratios vary by pathology:

- Acute hepatic porphyrias (e.g., AIP): Coproporphyrin III dominates (80.9% ± 5.2%) .

- Chronic porphyrias (e.g., PCT): Coproporphyrin I increases (31.5% ± 11.5%) .

- Congenital erythropoietic porphyria : >90% Coproporphyrin I .

Validate findings using ion-pair HPLC to separate all four isomers and control for pH (urinary pH >7 increases isomer II/IV via non-enzymatic rearrangement) .

Advanced: What design principles optimize Pd(II) Coproporphyrin I conjugates for intracellular O₂ sensing?

Answer: Tetra-substitution with short peptides (e.g., R4) improves whole-cell distribution vs. mono-substituted conjugates. Use hydrophilic linkers (PEG) to reduce aggregation. Calibrate in situ using metabolic inhibitors (e.g., rotenone for hypoxia; FCCP for hyperoxia). Phosphorescence lifetime imaging (PLIM) achieves subcellular resolution .

Advanced: How do pharmacokinetic models incorporate Pd(II) Coproporphyrin I dynamics for DDI prediction?

Answer: Two-compartment models with first-order synthesis (0.5–1.2 nM/h) and saturable biliary clearance (Vmax ~4.6 nM/h, Km ~28 nM) replicate clinical data. Incorporate genetic covariates (e.g., SLCO1B1 polymorphisms) to explain interindividual variability (~25% CV). Simulations suggest Pd(II) Coproporphyrin I outperforms coproporphyrin III in specificity for OATP1B inhibition .

Basic: What factors influence the aggregation stability of Pd(II) Coproporphyrin I in aqueous solutions?

Answer: Aggregation is concentration- and pH-dependent. Below 4 μM, dimerization dominates; above 4 μM, large micelles form. Use 0.1% BSA or 5% DMSO to stabilize monomeric forms. Monitor via Soret band shifts (aggregates show ~10 nm bathochromic shift) .

Advanced: How does urinary pH affect the diagnostic accuracy of coproporphyrin isomer ratios?

Answer: Acidic urine (pH <6) artificially increases isomer II/IV via porphyrinogen oxidation. Pre-treat samples with iodine (10 mg/L) to oxidize porphyrinogens, then adjust pH to 7–8 before HPLC analysis. In porphyrias, pH >7 reduces coproporphyrin I by promoting non-enzymatic isomerization .

Basic: What is the significance of zinc chelates in coproporphyrin analysis?

Answer: Zinc-Coproporphyrin I (λem = 580 nm) is a major fluorescent component in meconium and pathological fluids. Differentiate from free porphyrins via HPLC retention times and metal-chelation assays (EDTA treatment quenches fluorescence) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.